molecular formula C17H15N3O2S B5709981 Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- CAS No. 134615-83-1

Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-

Cat. No.: B5709981
CAS No.: 134615-83-1
M. Wt: 325.4 g/mol
InChI Key: AMKNCINOYKPVDD-UHFFFAOYSA-N
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Description

Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- typically involves the reaction of 2-mercaptoquinazolinone with an appropriate acylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide or quinazolinone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of key biological pathways. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Thioacetamide derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a quinazolinone core with a thioacetamide moiety sets it apart from other related compounds.

Properties

IUPAC Name

2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-6-2-5-9-14(11)20-16(22)12-7-3-4-8-13(12)19-17(20)23-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKNCINOYKPVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158828
Record name Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134615-83-1
Record name Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134615831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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